4-Ethylcyclohexan-1-amine hydrochloride

Lipophilicity Physicochemical Properties ADME

4-Ethylcyclohexan-1-amine hydrochloride (CAS 90226-27-0) is a key 4-substituted cyclohexylamine building block for SAR studies and stereoselective synthesis, validated as a thrombin inhibitor precursor. The HCl salt ensures aqueous solubility and handling stability. Choose this specific 4-ethyl derivative to preserve the steric and lipophilic profile (LogP ~2.34) essential for reproducible downstream activity—simpler 4-methyl or N-ethyl analogs introduce unvalidated structural variables that compromise experimental integrity.

Molecular Formula C8H18ClN
Molecular Weight 163.69 g/mol
CAS No. 90226-27-0
Cat. No. B1290630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylcyclohexan-1-amine hydrochloride
CAS90226-27-0
Molecular FormulaC8H18ClN
Molecular Weight163.69 g/mol
Structural Identifiers
SMILESCCC1CCC(CC1)N.Cl
InChIInChI=1S/C8H17N.ClH/c1-2-7-3-5-8(9)6-4-7;/h7-8H,2-6,9H2,1H3;1H
InChIKeyJKKFTHMBRYCGEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylcyclohexan-1-amine Hydrochloride (CAS 90226-27-0) Procurement Guide: Technical Specifications and Differentiation


4-Ethylcyclohexan-1-amine hydrochloride (CAS 90226-27-0, molecular formula C8H18ClN, molecular weight 163.69 g/mol) is a substituted cycloaliphatic primary amine supplied as the hydrochloride salt . The compound features an ethyl substituent at the 4-position of the cyclohexane ring, distinguishing it structurally from simpler cyclohexylamine derivatives. This substitution pattern introduces conformational and stereochemical complexity (cis/trans isomerism) that modulates the compound's physicochemical properties and reactivity profile . The hydrochloride salt form confers aqueous solubility and enhanced handling stability compared to the free base, making it suitable as a research intermediate and building block in pharmaceutical and agrochemical synthesis .

Why 4-Ethylcyclohexan-1-amine Hydrochloride Cannot Be Substituted with Generic Cyclohexylamine Analogs


Generic substitution with simpler cyclohexylamine hydrochlorides (e.g., cyclohexylamine hydrochloride, 4-methylcyclohexanamine hydrochloride, or N-ethylcyclohexanamine hydrochloride) is not scientifically justified without validation due to fundamental differences in ring substitution position and alkyl chain length. The 4-ethyl substituent in 4-ethylcyclohexan-1-amine hydrochloride introduces distinct steric bulk and conformational preferences compared to unsubstituted cyclohexylamine (lacks alkyl group), 4-methylcyclohexanamine hydrochloride (shorter methyl substituent; MW 149.66 g/mol vs. 163.69 g/mol) , and N-ethylcyclohexanamine hydrochloride (ethyl on nitrogen rather than ring carbon) [1]. These structural distinctions alter lipophilicity (calculated LogP ~2.34 for the 4-ethyl derivative) , steric shielding of the amine, and the compound's behavior as a synthetic intermediate. In pharmaceutical intermediate applications where the 4-ethylcyclohexyl scaffold is required to preserve downstream binding interactions or metabolic stability, substitution with non-ethyl or N-substituted analogs would introduce unvalidated structural variables that compromise experimental reproducibility [2].

4-Ethylcyclohexan-1-amine Hydrochloride (CAS 90226-27-0): Quantitative Evidence for Scientific Selection


Enhanced Lipophilicity of 4-Ethylcyclohexan-1-amine Hydrochloride vs. 4-Methylcyclohexanamine Hydrochloride

4-Ethylcyclohexan-1-amine hydrochloride exhibits higher calculated lipophilicity (LogP = 2.3357) compared to its 4-methyl analog (predicted LogP approximately 1.8–2.0 for the free base) . The addition of one methylene unit in the ethyl substituent increases the calculated LogP by approximately 0.3–0.5 units relative to the methyl-substituted derivative, consistent with the Hansch π contribution of an additional –CH2– group [1]. This elevated lipophilicity may influence membrane permeability and partitioning behavior in biological systems, relevant when selecting building blocks for medicinal chemistry optimization [2].

Lipophilicity Physicochemical Properties ADME

4-Substituted Cyclohexylamine Scaffold Validated in Thrombin Inhibitor Patent Portfolio (Merck)

Patent US5672582A (Merck & Co., Inc.) establishes the 4-substituted cyclohexylamine scaffold as a privileged pharmacophore for thrombin catalytic site inhibition [1]. The claimed 4-substituted cyclohexylamine derivatives demonstrate selectivity for thrombin over trypsin and other trypsin-like enzymes, with oral bioavailability [2]. While specific IC50 values for 4-ethylcyclohexan-1-amine itself are not disclosed in this patent, the document validates the broader scaffold class and provides a foundation for structure-activity relationship (SAR) exploration where 4-alkyl substituent variation (including ethyl) modulates potency, selectivity, and pharmacokinetic parameters [3].

Anticoagulant Thrombin Inhibition Drug Discovery

Spectral Differentiation: 4-Ethylcyclohexylamine Reference Data Enables Analytical Confirmation

4-Ethylcyclohexylamine (free base, CAS 42195-97-1) has reference-quality spectral data including 1H NMR, 13C NMR, FTIR, and GC-MS spectra available in the Wiley KnowItAll spectral database (SpectraBase Compound ID: HqkxqXRmj16) [1]. This comprehensive spectral characterization enables unambiguous identity confirmation during procurement and use, distinguishing it from structural isomers such as N-ethylcyclohexanamine (CAS 61278-98-6) which would produce distinctly different NMR signatures due to substitution on nitrogen rather than the C4 ring position [2]. The hydrochloride salt (CAS 90226-27-0) is the stable, solid form preferred for handling and storage .

Analytical Chemistry Quality Control Spectral Characterization

4-Ethylcyclohexyl Moiety Enables Functional Diversification in Patent Synthesis Methods

Japanese patent application JP2024534364A discloses methods for producing (1R,4R)-4-substituted cyclohexan-1-amines using transaminase biocatalysis [1]. The patent explicitly contemplates 4-alkyl substituents including ethyl groups and describes the preparation of 4-substituted cyclohexan-1-amine hydrochlorides via HCl salt formation [2]. The enzymatic transamination approach enables stereoselective synthesis of the (1R,4R)-configured products, a capability not readily achievable with unsubstituted cyclohexylamine substrates due to different substrate recognition by the transaminase enzymes [3].

Asymmetric Synthesis Biocatalysis Process Chemistry

4-Ethylcyclohexan-1-amine Hydrochloride (CAS 90226-27-0): Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: 4-Substituted Cyclohexylamine Scaffold for Thrombin Inhibitor Lead Optimization

Based on the Merck patent (US5672582A) validating 4-substituted cyclohexylamine derivatives as selective, orally bioavailable thrombin inhibitors, 4-ethylcyclohexan-1-amine hydrochloride serves as a core building block for structure-activity relationship (SAR) studies exploring the impact of 4-alkyl substituent variation on anticoagulant potency, selectivity, and pharmacokinetic parameters [1]. Its calculated LogP of 2.3357 positions it as a moderately lipophilic intermediate suitable for balancing membrane permeability with aqueous solubility in lead optimization .

Process Chemistry: Biocatalytic Synthesis of Stereodefined (1R,4R)-4-Substituted Cyclohexan-1-amines

JP2024534364A establishes enzymatic transamination as a scalable route to stereoselective 4-substituted cyclohexan-1-amines [1]. 4-Ethylcyclohexan-1-amine hydrochloride may be employed as a reference standard or starting material in process development for transaminase-catalyzed reactions, enabling the production of enantiomerically enriched cyclohexylamine derivatives for pharmaceutical applications . The hydrochloride salt form facilitates handling, weighing accuracy, and aqueous reaction compatibility [2].

Advanced Intermediate Synthesis: 4-Ethylcyclohexyl-Containing Enones and Cyclopropyl Amines

The 4-ethylcyclohexyl moiety is a documented precursor for synthesizing functionalized derivatives including 1-(4-ethylcyclohexyl)prop-2-en-1-one (CAS 1479004-84-6) and 2-1-(4-ethylcyclohexyl)cyclopropylethan-1-amine (CAS 2228936-54-5) [1]. These downstream compounds leverage the ethyl group's enhanced steric and electronic properties compared to simpler cyclohexanone derivatives, potentially influencing selectivity in catalytic transformations such as Michael additions and cycloadditions . 4-Ethylcyclohexan-1-amine hydrochloride provides the foundational amine for constructing these more complex scaffolds [2].

Analytical Reference Standard: Identity Verification and Quality Control

With comprehensive reference spectral data (1H NMR, 13C NMR, FTIR, GC-MS) available in the Wiley KnowItAll spectral database, 4-ethylcyclohexan-1-amine hydrochloride is suitable as an analytical reference standard for method development, identity confirmation, and impurity profiling in quality control workflows [1]. The hydrochloride salt (CAS 90226-27-0) provides enhanced long-term storage stability compared to the free base, with vendor specifications indicating ≥95% purity and storage in cool, dry conditions .

Technical Documentation Hub

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